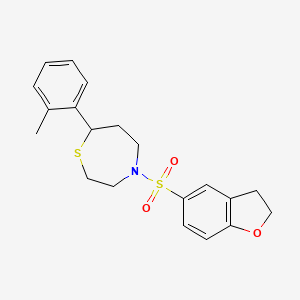

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(2-methylphenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c1-15-4-2-3-5-18(15)20-8-10-21(11-13-25-20)26(22,23)17-6-7-19-16(14-17)9-12-24-19/h2-7,14,20H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INORRLQUBBQRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a sulfonamide derivative that has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 321.43 g/mol. The structure features a thiazepane ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Sulfonamide compounds typically act by inhibiting enzymes involved in bacterial folic acid synthesis, although this specific compound's detailed mechanism remains to be fully elucidated.

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. Preliminary studies suggest that This compound exhibits antimicrobial properties against certain bacterial strains. The activity can be quantified using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antibacterial efficacy, warranting further exploration into structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that thiazepane derivatives may possess anticancer properties. The compound was tested against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact pathway remains under investigation.

Study 1: Antimicrobial Efficacy

In a controlled study published in 2022, researchers evaluated the antimicrobial efficacy of several sulfonamide derivatives including our compound. The study concluded that while the compound showed promising results against resistant strains of bacteria, further optimization of the chemical structure could enhance its potency and reduce toxicity.

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiazepane derivatives demonstrated that This compound exhibited significant cytotoxic effects on MCF-7 cells through a mechanism involving the inhibition of cell cycle progression. This study highlighted the need for further research into in vivo effects and potential side effects.

Comparison with Similar Compounds

Structural Analog: 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Key Differences :

- Position 4 Substituent: The target compound has a sulfonyl-dihydrobenzofuran group, while the analog features a benzodioxole-carbonyl moiety.

- Position 7 Substituent : The target compound’s o-tolyl group introduces steric hindrance due to the methyl substituent, whereas the analog’s 2,5-difluorophenyl group adds electronegativity and lipophilicity. Fluorine atoms may improve membrane permeability and bioavailability .

Table 1: Structural and Functional Comparison

Comparison with Platinum Complexes Featuring o-Tolyl Groups

Key observations:

- Conformational Twisting: X-ray crystallography of the platinum complex revealed a 51.7° twist between the o-tolyl group and the central pyridine ring.

- Electronic Properties: In the platinum complex, the o-tolyl-substituted ligand exhibited blue-shifted MLCT (metal-to-ligand charge transfer) emissions compared to non-methylated analogs. By analogy, the o-tolyl group in the target compound may elevate the π* LUMO energy, altering redox properties or intermolecular interactions .

Comparison with Imidazolidinone-Thiazole Derivatives

Compounds such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate () share heterocyclic frameworks but differ in core structure. Key distinctions:

- Core Heterocycle: The target compound’s 1,4-thiazepane ring offers a seven-membered ring with sulfur and nitrogen, enabling conformational flexibility.

- Bioactivity: Imidazolidinone-thiazole derivatives are often protease inhibitors, while 1,4-thiazepanes are explored for GPCR modulation. This highlights divergent therapeutic applications despite structural overlaps .

Research Findings and Implications

Aggregation Behavior in Solution

The platinum complex in showed concentration-dependent aggregation in solution, forming dimers at 5–10 µM. This suggests that the target compound’s sulfonyl and o-tolyl groups may also promote aggregation, necessitating careful solubility profiling for in vitro assays .

Temperature-Dependent Luminescence

Variable-temperature emission studies of the platinum complex revealed red-shifted luminescence at lower temperatures , attributed to MMLCT (metal-metal-to-ligand charge transfer) states. While the target compound lacks a metal center, its sulfonyl group’s electron-withdrawing nature could similarly stabilize excited states, influencing photophysical properties in spectroscopic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.